

# Application Notes and Protocols: Alflutinib in 3D Tumor Spheroid Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Alflutinib

Cat. No.: B605306

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## Introduction

**Alflutinib** (also known as Furmonertinib or AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3][4] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D cell cultures.[5] Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence therapeutic efficacy and resistance.[5] These application notes provide a comprehensive guide to utilizing **Alflutinib** in 3D tumor spheroid models for preclinical evaluation.

## Data Presentation

The following tables present illustrative quantitative data that could be generated from studying the effects of **Alflutinib** on 3D tumor spheroids derived from NSCLC cell lines harboring EGFR mutations.

Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to represent typical results. Actual experimental outcomes may vary.

Table 1: Dose-Response of **Alflutinib** on NSCLC Spheroid Viability

Cell Line	EGFR Mutation Status	Seeding Density (cells/well)	Treatment Duration (hours)	Alflutinib IC50 (nM)
PC-9	exon 19 deletion	5,000	72	15
H1975	L858R, T790M	5,000	72	50
A549	Wild-type EGFR	5,000	72	>10,000

Table 2: Effect of **Alflutinib** on EGFR Signaling Pathway in PC-9 Spheroids

Treatment (100 nM Alflutinib)	Duration (hours)	p-EGFR (Tyr1068) (% of Control)	p-Akt (Ser473) (% of Control)	p-ERK1/2 (Thr202/Tyr204) (% of Control)
Alflutinib	6	12	25	30
Alflutinib	24	5	15	20
Vehicle Control	24	100	100	100

Table 3: Induction of Apoptosis by **Alflutinib** in H1975 Spheroids

Treatment	Concentration (nM)	Treatment Duration (hours)	Cleaved Caspase-3 (% of Control)	Cleaved PARP (% of Control)
Alflutinib	100	48	350	420
Alflutinib	500	48	680	750
Vehicle Control	-	48	100	100

## Experimental Protocols

## Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

### Materials:

- NSCLC cell lines (e.g., PC-9, H1975)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Ultra-low attachment 96-well round-bottom plates
- Hemocytometer or automated cell counter

### Procedure:

- Culture NSCLC cells in standard tissue culture flasks to 70-80% confluency.
- Aspirate the culture medium and wash the cells once with sterile PBS.
- Add Trypsin-EDTA and incubate at 37°C until cells detach.
- Neutralize trypsin with complete medium and collect the cell suspension.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
- Count the cells and determine the viability.
- Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per 100  $\mu$ L).
- Dispense 100  $\mu$ L of the cell suspension into each well of an ultra-low attachment 96-well plate.

- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Monitor spheroid formation daily. Spheroids should form within 48-72 hours.

## Protocol 2: Alflutinib Treatment and Viability Assay

This protocol outlines the treatment of established spheroids with **Alflutinib** and the subsequent assessment of cell viability using the CellTiter-Glo® 3D Cell Viability Assay.

### Materials:

- Established tumor spheroids in a 96-well plate
- **Alflutinib** stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Luminometer

### Procedure:

- Prepare serial dilutions of **Alflutinib** in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest **Alflutinib** dose.
- Carefully remove 50 µL of medium from each well containing a spheroid.
- Add 50 µL of the prepared **Alflutinib** dilutions or vehicle control to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO<sub>2</sub>.
- After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
- Mix the contents by placing the plate on an orbital shaker for 5 minutes.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate IC50 values by plotting the dose-response curves using appropriate software.

## Protocol 3: Western Blot Analysis of Spheroids

This protocol describes the extraction of proteins from 3D spheroids for the analysis of protein expression by Western blotting.

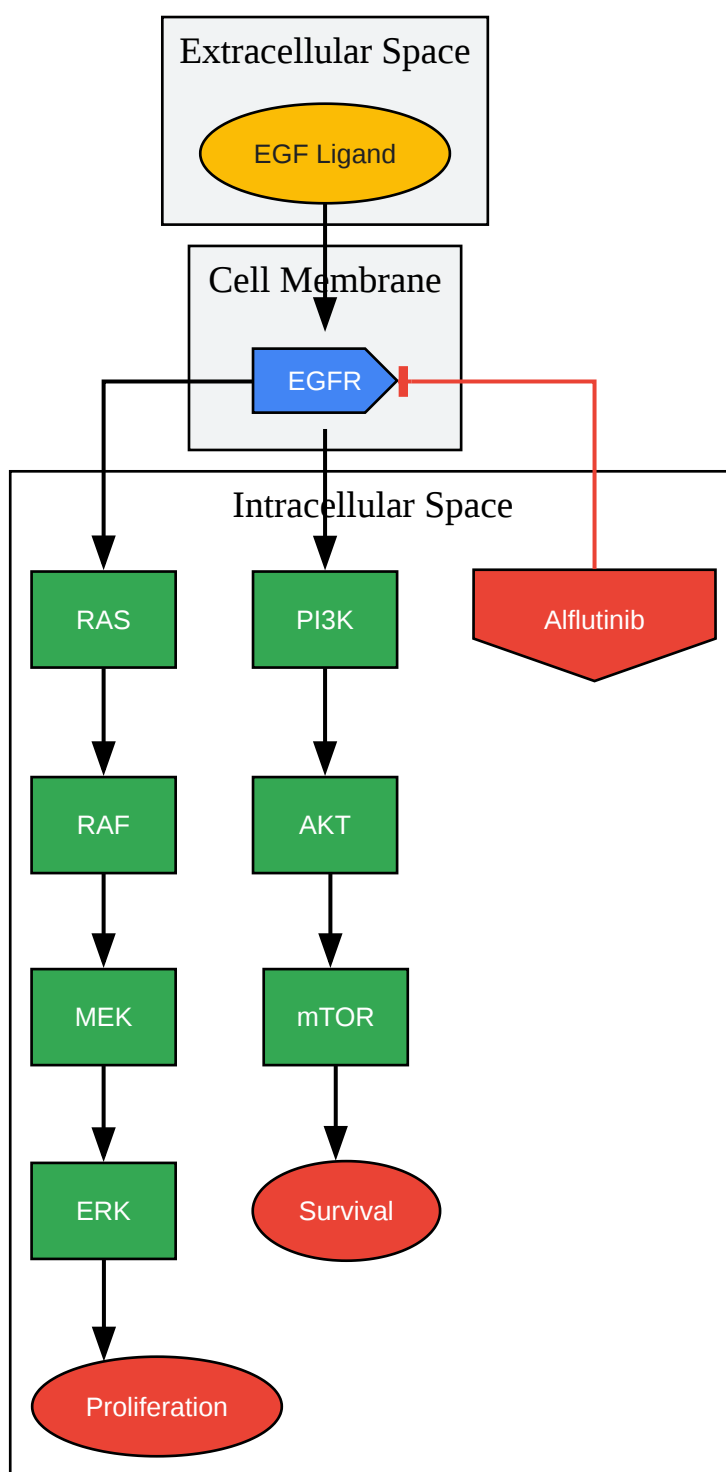
Materials:

- Treated and control spheroids
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- Microcentrifuge tubes
- Syringe with a fine-gauge needle or a sonicator
- BCA protein assay kit
- SDS-PAGE gels, transfer apparatus, and blotting membranes
- Primary and secondary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-cleaved Caspase-3, anti-GAPDH)
- Chemiluminescence detection reagents

Procedure:

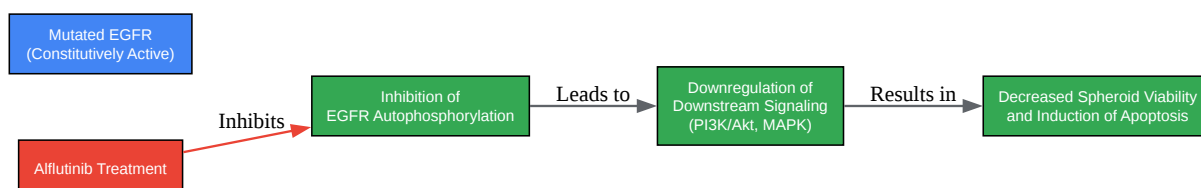
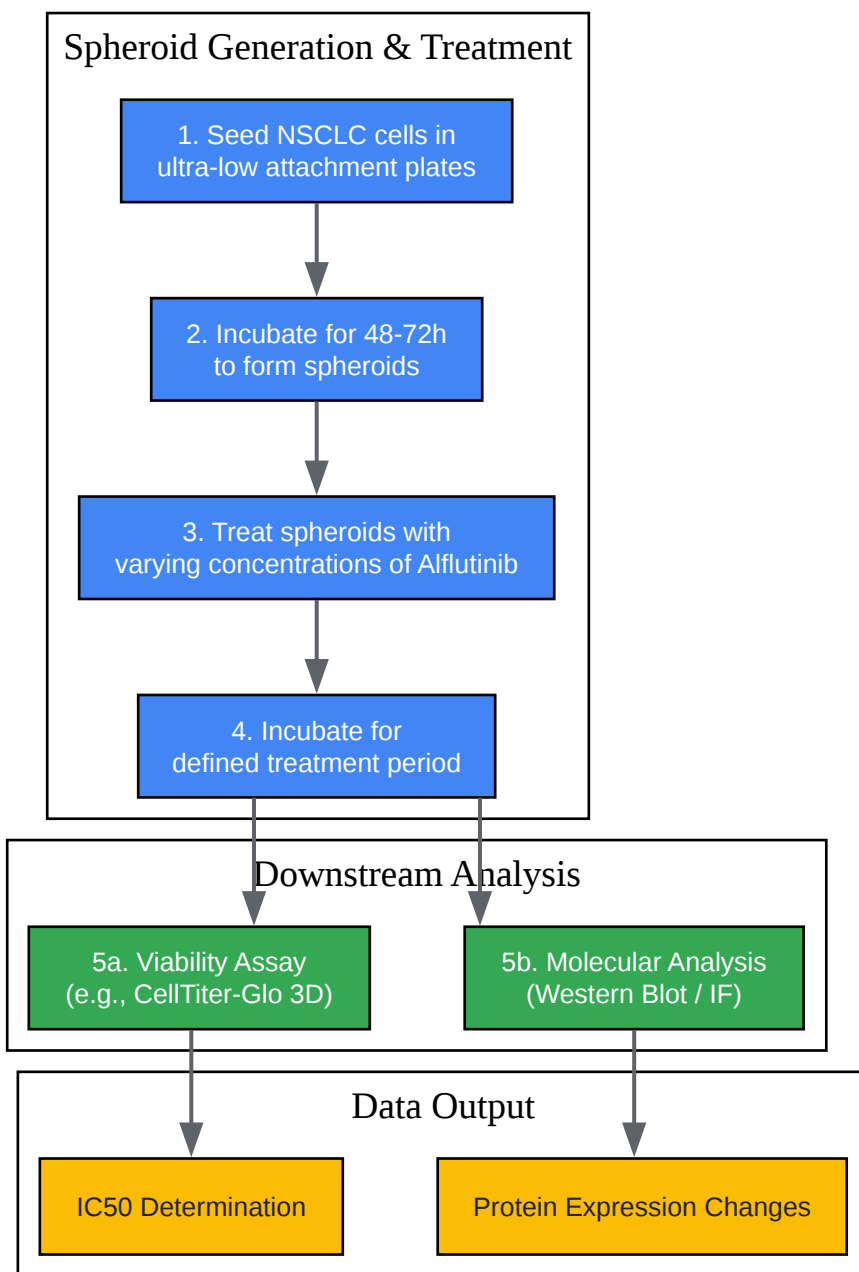
- Collect spheroids from each treatment condition (pooling multiple spheroids may be necessary) into a microcentrifuge tube.
- Gently wash the spheroids with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
- Aspirate the supernatant and add ice-cold RIPA buffer.
- Mechanically disrupt the spheroids by passing the lysate through a fine-gauge needle multiple times or by sonication on ice.
- Incubate the lysate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration using a BCA assay.
- Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.
- Proceed with standard Western blotting procedures: SDS-PAGE, protein transfer, antibody incubation, and detection.

## Mandatory Visualization



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Caption: EGFR signaling pathway and the inhibitory action of **Aflostinib**.



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## References

- 1. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [[app.trialscreen.org](https://app.trialscreen.org)]
- 5. Biomedical Applications of Non-Small Cell Lung Cancer Spheroids - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)